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Introduction
Isolating high-quality RNA from fruit tissues is a critical first step for a wide range of molecular

biology applications, including gene expression analysis (RT-qPCR, RNA-seq), transcriptomics,

and drug discovery. However, fruit tissues often present significant challenges due to high

levels of polysaccharides, polyphenols, and other secondary metabolites. These contaminants

can co-precipitate with RNA, inhibiting downstream enzymatic reactions and compromising the

integrity of the results.[1][2][3] The Cetyltrimethylammonium bromide (CTAB) method is a

robust technique widely adapted for plants rich in such interfering compounds.[1][4] This

document provides a detailed, modified CTAB protocol optimized for the efficient extraction of

pure, intact RNA from various fruit tissues.

The principle of the CTAB method relies on the use of a heated cationic detergent, CTAB,

which effectively lyses cells and forms complexes with proteins and most polysaccharides,

facilitating their removal.[5][6] Modifications to the standard protocol, such as the inclusion of

polyvinylpyrrolidone (PVP) to bind polyphenols and the use of high salt concentrations to

prevent RNA-CTAB complex formation, are crucial for success with difficult fruit samples.[5][7]
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The following table summarizes typical RNA yields and purity metrics obtained from various

fruit and plant tissues using modified CTAB-based protocols. These values can serve as a

benchmark for researchers.

Plant/Fruit
Tissue

RNA Yield
(µg/g fresh
weight)

A260/A280
Ratio

A260/A230
Ratio

Reference

Peach (Prunus

persica)
28 - 650 ~1.8 - 2.1 >1.8 [2]

Banana (Musa

spp.)
120 - 2120 ng/µL 1.8 - 2.1 Not specified [8]

Pigeonpea

(Cajanus cajan)
289 - 422 1.83 - 1.98 2.0 - 2.23 [9]

Woody/Herbaceo

us Plants

2.37 - 91.33 µg/

µL
1.77 - 2.13 1.81 - 2.22 [1][4]

Thomson Navel

Orange

263.10 - 379.90

ng/µL
1.80 - 1.93 2.0 - 2.14 [10]

Note: RNA yield and purity can vary significantly depending on the fruit species, developmental

stage, storage conditions, and the specific modifications employed in the protocol.

Experimental Protocols
This protocol is a synthesis of several modified CTAB methods and is designed to be broadly

applicable to a variety of fruit tissues.

I. Required Reagents and Buffers
Modified CTAB Extraction Buffer:

2% (w/v) CTAB

2% (w/v) Polyvinylpyrrolidone (PVP-40)
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100 mM Tris-HCl (pH 8.0)

25 mM EDTA (pH 8.0)

2.0 M NaCl

0.5 g/L Spermidine (optional, add fresh)

To be added fresh just before use: 3-10% (v/v) β-mercaptoethanol (BME)[1][11]

Chloroform:Isoamyl Alcohol (24:1, v/v)[1][11]

Lithium Chloride (LiCl) Solution: 8 M, RNase-free

70% Ethanol: Prepared with RNase-free water

RNase-free Water

Liquid Nitrogen

II. Step-by-Step RNA Isolation Protocol
Preparation:

Pre-heat the Modified CTAB Extraction Buffer (with freshly added BME) to 65°C in a water

bath.[8][11]

Pre-chill mortars and pestles with liquid nitrogen.[12]

Ensure all tubes and equipment are RNase-free.

Tissue Homogenization:

Weigh approximately 100-250 mg of fresh or frozen fruit tissue.[11]

Immediately freeze the tissue in liquid nitrogen and grind to a very fine powder using the

pre-chilled mortar and pestle.[11][12] Maintaining a frozen state is crucial to prevent RNA

degradation.[6]
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Lysis and Incubation:

Quickly transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1.2 mL of

the pre-heated Modified CTAB Extraction Buffer.[11]

Vortex vigorously for 1 minute to ensure complete mixing.[11]

Incubate the mixture at 65°C for 30 minutes. Vortex the tube every 5-10 minutes during

incubation to aid in cell lysis.[11]

Phase Separation:

After incubation, centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes

at 4°C.[11]

Carefully transfer the upper aqueous supernatant to a new 2 mL tube.

Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the supernatant.[11]

Vortex for 30 seconds and then centrifuge at maximum speed for 15 minutes at 4°C.[11]

Carefully transfer the upper aqueous phase to a new tube, avoiding the white interface

which contains proteins and other contaminants.[11]

Repeat the Chloroform:Isoamyl Alcohol extraction one more time to ensure the removal of

residual proteins and lipids.[11]

RNA Precipitation:

To the final aqueous phase, add 1/4 volume of 8 M LiCl to selectively precipitate the RNA.

[8]

Mix well by inverting the tube and incubate overnight at 4°C or for at least 4 hours at

-20°C.[8]

Pellet the RNA by centrifuging at maximum speed for 20-30 minutes at 4°C.[8][9]

Washing and Resuspension:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://files.zymoresearch.com/protocols/modified_ctab_protocol.pdf
https://files.zymoresearch.com/protocols/modified_ctab_protocol.pdf
https://files.zymoresearch.com/protocols/modified_ctab_protocol.pdf
https://files.zymoresearch.com/protocols/modified_ctab_protocol.pdf
https://files.zymoresearch.com/protocols/modified_ctab_protocol.pdf
https://files.zymoresearch.com/protocols/modified_ctab_protocol.pdf
https://files.zymoresearch.com/protocols/modified_ctab_protocol.pdf
https://files.zymoresearch.com/protocols/modified_ctab_protocol.pdf
https://www.researchgate.net/publication/394908330_An_optimized_RNA_extraction_protocol_for_polyphenol_and_polysaccharide_rich_banana_tissues
https://www.researchgate.net/publication/394908330_An_optimized_RNA_extraction_protocol_for_polyphenol_and_polysaccharide_rich_banana_tissues
https://www.researchgate.net/publication/394908330_An_optimized_RNA_extraction_protocol_for_polyphenol_and_polysaccharide_rich_banana_tissues
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0291949&type=printable
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully discard the supernatant.

Wash the RNA pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and

contaminants.

Centrifuge at maximum speed for 5 minutes at 4°C.

Repeat the 70% ethanol wash step.

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make

the RNA difficult to dissolve.

Resuspend the RNA pellet in 30-50 µL of RNase-free water.

Quality Control:

Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g.,

NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2

indicates high purity.[9]

Evaluate RNA integrity by running an aliquot on a 1% agarose gel to visualize the 28S and

18S ribosomal RNA bands or by using an Agilent Bioanalyzer.[10]
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Caption: Key reagent interactions during the modified CTAB RNA isolation process.

Experimental Workflow for Modified CTAB RNA Isolation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b091091?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Fruit Tissue

1. Homogenization
(Liquid Nitrogen)

2. Lysis
(65°C with CTAB Buffer)

3. Phase Separation
(Chloroform:Isoamyl Alcohol)

Collect Aqueous Phase

4. RNA Precipitation
(LiCl, -20°C or 4°C)

5. Washing
(70% Ethanol)

6. Resuspension
(RNase-free Water)

7. Quality Control
(Spectrophotometry/Gel)

End: Purified RNA

Click to download full resolution via product page

Caption: Step-by-step workflow of the modified CTAB method for RNA isolation from fruit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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